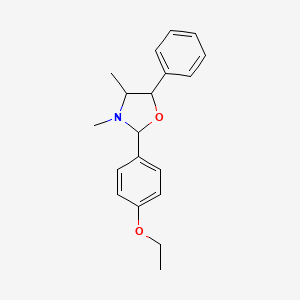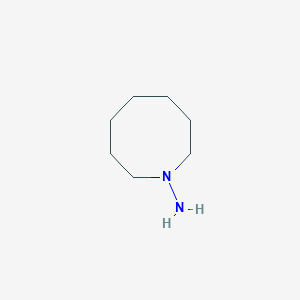
Azocan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azocan-1-amine, also known as 3-(azocan-1-yl)propan-1-amine, is a cyclic amine with the molecular formula C10H22N2. It is a member of the azocane family, characterized by an eight-membered nitrogen-containing ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azocan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of azocane with an appropriate aldehyde or ketone. This reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride under mild conditions .
Another method involves the cyclization of a linear precursor, such as 1,8-diaminooctane, under acidic or basic conditions. This cyclization can be facilitated by using catalysts like palladium or nickel .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Azocan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: Reduction reactions can convert this compound to its corresponding amines or hydrides.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylamines, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
Azocan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties .
Wirkmechanismus
The mechanism of action of azocan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor or receptor agonist, modulating various biochemical processes. The exact mechanism depends on the specific application and the molecular structure of the this compound derivative .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(azocan-1-yl)propan-1-amine: Another member of the azocane family with similar structural features.
Azetidine: A four-membered nitrogen-containing ring with distinct chemical properties.
Oxetane: A four-membered oxygen-containing ring with unique reactivity.
Uniqueness
Azocan-1-amine is unique due to its eight-membered ring structure, which imparts distinct chemical and physical properties. This structural feature allows for greater flexibility and reactivity compared to smaller ring systems like azetidine and oxetane .
Eigenschaften
IUPAC Name |
azocan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-9-6-4-2-1-3-5-7-9/h1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOSHCOUCWHTEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513275 |
Source


|
| Record name | Azocan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53219-58-2 |
Source


|
| Record name | Azocan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
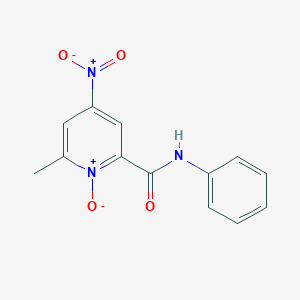
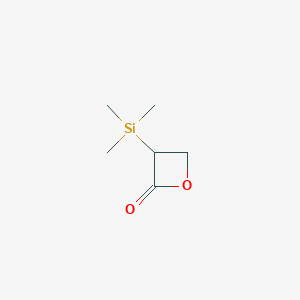
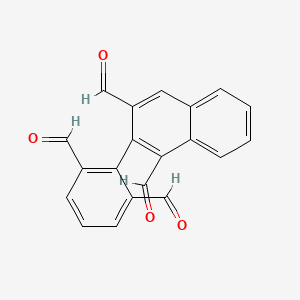
![1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14640921.png)
![Butyl 4-[2-(2-phenylpropan-2-yl)hydrazinylidene]pentanoate](/img/structure/B14640923.png)
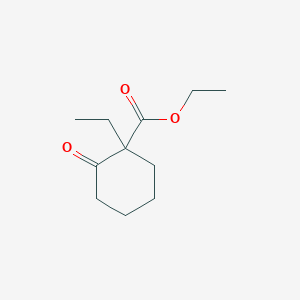

![4-Hydroxy-2-[hydroxy(phenyl)methyl]-2,5-dimethylfuran-3(2H)-one](/img/structure/B14640944.png)
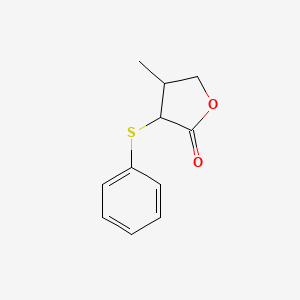

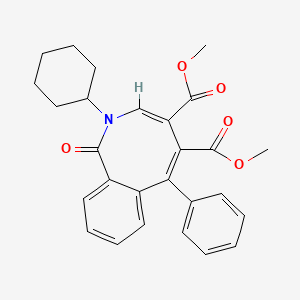
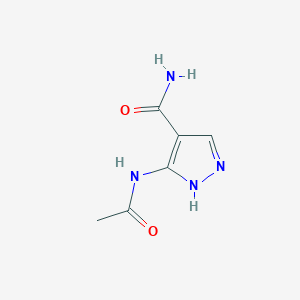
![Bicyclo[5.1.1]non-1-ene](/img/structure/B14640983.png)
